molecular formula C20H24N2O2 B4588689 N,N-diethyl-2-[(3-phenylpropanoyl)amino]benzamide

N,N-diethyl-2-[(3-phenylpropanoyl)amino]benzamide

Cat. No.: B4588689
M. Wt: 324.4 g/mol
InChI Key: TYDXIHGJUKJTNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-diethyl-2-[(3-phenylpropanoyl)amino]benzamide is a useful research compound. Its molecular formula is C20H24N2O2 and its molecular weight is 324.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 324.183778013 g/mol and the complexity rating of the compound is 400. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Melanoma Imaging and Therapy

Radioiodinated N-(2-diethylaminoethyl)benzamide derivatives have been investigated for their potential in melanoma imaging and therapy. These compounds, particularly when modified with phenyl substituents, demonstrate high uptake and tissue selectivity in melanoma metastases, offering promising avenues for both diagnostic imaging and radionuclide therapy. Notably, their melanoma uptake is significantly higher compared to existing benzamides, suggesting their utility in enhancing melanoma imaging precision and therapeutic efficacy (Eisenhut et al., 2000).

Antimicrobial Agents

New derivatives of benzamide, particularly focusing on 2-substituted benzimidazole, benzoxazole, and benzothiazole, have been synthesized and evaluated for their antimicrobial properties. These compounds, prepared from p-N,N-diethyl amino salicylaldehyde and various substituted o-phenylenediamines, have shown significant antibacterial and antifungal activities, indicating their potential as novel antimicrobial agents (Padalkar & Gupta, 2016).

Anticonvulsant Activity

Ameltolide analogues, including 4-amino-N-(2,6-diethylphenyl)benzamide, have been synthesized and evaluated for their anticonvulsant properties. These compounds exhibit superior efficacy compared to phenytoin in maximal electroshock seizure tests, highlighting their potential as effective anticonvulsant agents. Notably, their oral administration efficacy suggests a promising direction for developing new treatments for epilepsy (Lambert et al., 1995).

Antiviral Activity

Benzamide-based 5-aminopyrazoles and their fused heterocyclic derivatives have been synthesized, demonstrating remarkable antiavian influenza virus activity. These novel compounds offer a new pathway for the development of antiviral agents, particularly against bird flu influenza strains, signifying a crucial step forward in the fight against viral pandemics (Hebishy et al., 2020).

Advanced Polymer Materials

In polymer science, benzamide derivatives have been utilized in the synthesis of well-defined aramides and block copolymers with low polydispersity. This approach leverages phenyl 4-(4-octyloxybenzylamino)benzoate derivatives for chain-growth polycondensation, enabling the creation of polymers with precise molecular weights and structural characteristics. Such advancements pave the way for developing new materials with tailored properties for various applications (Yokozawa et al., 2002).

Properties

IUPAC Name

N,N-diethyl-2-(3-phenylpropanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-3-22(4-2)20(24)17-12-8-9-13-18(17)21-19(23)15-14-16-10-6-5-7-11-16/h5-13H,3-4,14-15H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYDXIHGJUKJTNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=CC=C1NC(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-diethyl-2-[(3-phenylpropanoyl)amino]benzamide
Reactant of Route 2
Reactant of Route 2
N,N-diethyl-2-[(3-phenylpropanoyl)amino]benzamide
Reactant of Route 3
Reactant of Route 3
N,N-diethyl-2-[(3-phenylpropanoyl)amino]benzamide
Reactant of Route 4
Reactant of Route 4
N,N-diethyl-2-[(3-phenylpropanoyl)amino]benzamide
Reactant of Route 5
Reactant of Route 5
N,N-diethyl-2-[(3-phenylpropanoyl)amino]benzamide
Reactant of Route 6
Reactant of Route 6
N,N-diethyl-2-[(3-phenylpropanoyl)amino]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.